![molecular formula C15H11F4NO3 B2921175 3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid CAS No. 866019-25-2](/img/structure/B2921175.png)
3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid” appears to be an organic compound. It contains a fluorophenyl group, a trifluoroacetyl group, and a pyrrole ring, all attached to a propanoic acid backbone.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-fluorophenyl group with a 2,2,2-trifluoroacetyl-1H-pyrrole, followed by the introduction of the propanoic acid group.Molecular Structure Analysis
The presence of the fluorine atoms and the pyrrole ring could potentially give this compound interesting chemical properties, such as increased reactivity or altered electronic structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating pyrrole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the fluorine atoms could potentially make it more lipophilic, while the carboxylic acid group could allow it to form hydrogen bonds.Scientific Research Applications
Fluorinated Compounds in Chemical Synthesis
Fluorinated compounds, including those related to the queried chemical, play a crucial role in chemical synthesis, offering unique reactivities and properties. For example, the reaction of fluorinated ethylene derivatives with amines or alcohols leads to various products depending on the conditions, indicating the versatility of fluorinated compounds in synthesis (Furin et al., 2000). This versatility underlines the potential of the queried compound in synthetic chemistry, where its fluorinated moieties could offer similar reactivity.
Fluorinated Compounds in Sensor Technology
The ability of fluorinated compounds to interact with different chemical entities has been utilized in developing sensors. A study on aggregation-induced emission nanofibers showed that fluorinated compounds could serve as effective sensors for detecting aromatic amine and acid vapors (Xue et al., 2017). This suggests potential applications of the queried compound in creating sensors, especially if its structure can interact with specific analytes.
Fluorinated Compounds in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules has a profound impact on the biological activity of these compounds. For instance, novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were prepared, showing significant antibacterial activity, highlighting the importance of fluorine in medicinal chemistry (Chu et al., 1986). This underscores the potential research interest in exploring the biological activities of the queried compound, given its fluorinated structure.
Fluorinated Compounds in Environmental Studies
The persistence and environmental impact of fluorinated compounds, especially perfluoroalkyl and polyfluoroalkyl substances (PFASs), have been subjects of extensive study. Research into the occurrence, distribution, and effects of these compounds in various environments provides crucial data for assessing the impact of fluorinated compounds, including potential derivatives of the queried chemical (Heydebreck et al., 2015). Understanding the environmental fate of such compounds is essential for developing safer and more sustainable fluorinated chemicals.
Safety And Hazards
Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve more detailed studies of its synthesis, structure, and properties, as well as investigations into its potential applications.
properties
IUPAC Name |
3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO3/c16-10-5-2-1-4-9(10)12(8-13(21)22)20-7-3-6-11(20)14(23)15(17,18)19/h1-7,12H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULIAJPAYIIMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N2C=CC=C2C(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B2921092.png)
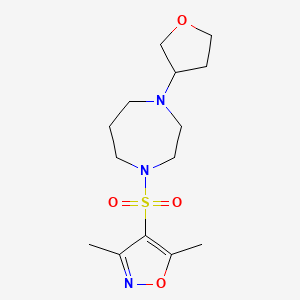
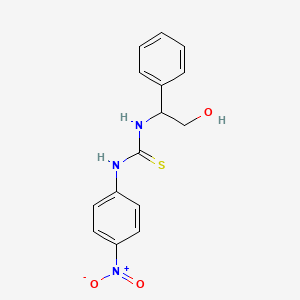
![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)
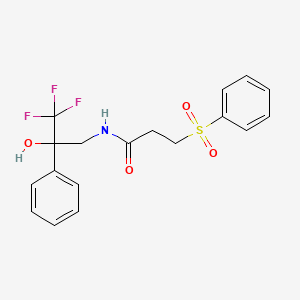
![Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2921105.png)
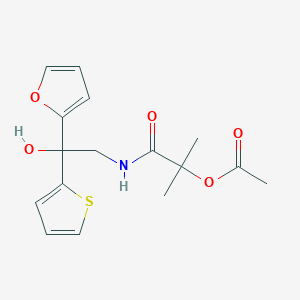
![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)
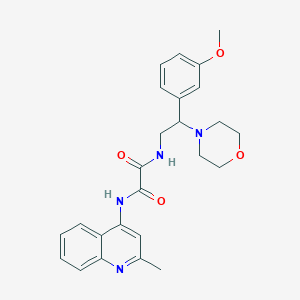
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2921109.png)
![ethyl 4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921110.png)
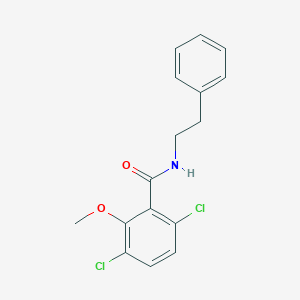
![1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2921114.png)
![8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2921115.png)